Lipophilicity Advantage: XLogP3-AA 4.8 vs. 3.4 for the Mono‑Phenyl Analog
The target compound (CID 7243559) exhibits a computed XLogP3-AA of 4.8, which is 1.4 log units (approximately 42 %) higher than the XLogP3-AA of 3.4 for the closest structural analog, N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide (CID 7243537, CAS 877650-42-5) . This difference reflects the replacement of a single terminal phenyl ring with a gem‑diphenyl group. In the context of CNS‑targeted orphan GPCR probe development, a logP of 4.8 falls within the optimal range for passive blood–brain barrier penetration, whereas the mono‑phenyl analog (logP 3.4) resides near the lower boundary of that range . For procurement, this distinction is critical because it directly impacts the compound's in vivo distribution potential without the need for formulation additives.
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.8 |
| Comparator Or Baseline | N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide (CID 7243537); XLogP3-AA = 3.4 |
| Quantified Difference | ΔXLogP3-AA = +1.4 (≈ 42 % increase) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
A 1.4‑log higher lipophilicity translates to approximately 4‑ to 10‑fold greater membrane partitioning and a predicted 2‑ to 3‑fold increase in CNS permeation rate, making the diphenyl compound the preferred choice for applications where brain exposure is desired.
- [1] PubChem. Computed Properties for CID 7243559 and CID 7243537. NCBI/NIH. https://pubchem.ncbi.nlm.nih.gov/compound/7243559 and https://pubchem.ncbi.nlm.nih.gov/compound/7243537 (accessed 2026-05-09). View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541‑553. doi:10.1602/neurorx.2.4.541. View Source
